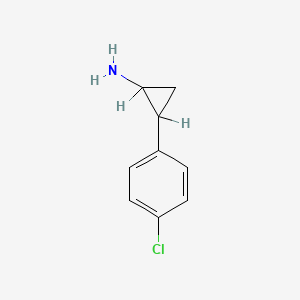

2-(4-Chlorophenyl)cyclopropan-1-amine

Overview

Description

2-(4-Chlorophenyl)cyclopropan-1-amine is a compound of interest in organic synthesis and chemical research. Its structure involves a cyclopropane ring substituted with a 4-chlorophenyl group and an amine group, making it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, similar to this compound, often involves strategies like the Grignard reaction, oxidation, and the Simmons-Smith reaction, which are effective for constructing cyclopropane rings and introducing functional groups. For instance, 2-cyclopropyl-1-(4'-chloro)acetophenone was synthesized from 4-chlorobenzaldehyde and allyl chloride, showcasing a method that might be adaptable for our target compound (Wu Mei, 2010).

Molecular Structure Analysis

The molecular structure of cyclopropyl compounds features a three-membered ring that significantly impacts their chemical reactivity and physical properties. The strain in the cyclopropane ring influences its interactions with substituents like the 4-chlorophenyl and amine groups, affecting the compound's overall stability and reactivity.

Chemical Reactions and Properties

Cyclopropyl compounds participate in a variety of chemical reactions, including ring-opening, cycloaddition, and nucleophilic substitution, due to the ring strain and the presence of functional groups. For example, the synthesis of 4-silacyclohexan-1-ones and related amines demonstrates the reactivity of cyclopropyl derivatives towards functionalization and transformation into more complex structures (M. Fischer et al., 2014).

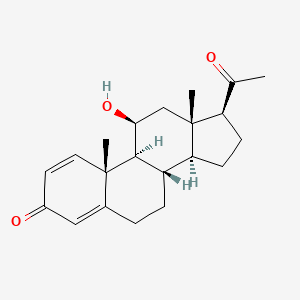

Scientific Research Applications

Kinetic Studies

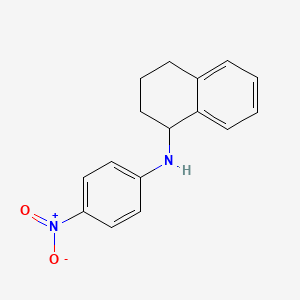

Research has explored the kinetics and mechanisms of reactions involving similar compounds to 2-(4-Chlorophenyl)cyclopropan-1-amine. For example, studies on the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines have provided insights into reaction rates and mechanisms under various conditions (Castro et al., 2001).

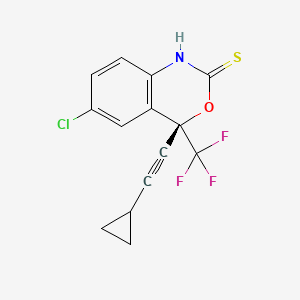

Anticancer and Antituberculosis Studies

Compounds structurally related to this compound have been synthesized and tested for their potential anticancer and antituberculosis properties. For example, derivatives of 1-(4-Chlorophenyl)cyclopropyl (piperazin-1-yl) methanone have shown promising results in vitro against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).

Selective Sensing of Amines

Developments in the selective sensing of amines using compounds similar to this compound have been reported. Azophenol dyes with permethylated cyclodextrin and/or crown moieties have been synthesized for discrimination among different types of amines, demonstrating the potential for chemical sensing applications (Jung et al., 2008).

Molecular Structure Analysis

Research on the synthesis and characterization of molecules structurally related to this compound, such as alkyl substituted N,4-diphenyl thiazole-2-amine, has contributed to understanding the molecular structures, crystallography, and interaction dynamics of these compounds (Nadaf et al., 2019).

Corrosion Inhibition Studies

Studies on the inhibition performances of compounds like 2-amino-4-(4-chlorophenyl)-thiazole against corrosion of iron have been conducted, utilizing quantum chemical and molecular dynamics simulation approaches. This research aids in understanding the efficacy of such compounds in protecting metals from corrosion (Kaya et al., 2016).

Drug Delivery Systems

Innovative methods for improving drug delivery using structures similar to this compound have been explored. For instance, the creation of a complex involving βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole and gold nanoparticles has been studied as a novel system for drug transport, highlighting the potential for enhanced drug solubility and stability (Asela et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLXPSANRSPTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976632 | |

| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61114-41-8 | |

| Record name | 2-(4-Chlorophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61114-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)cyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061114418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

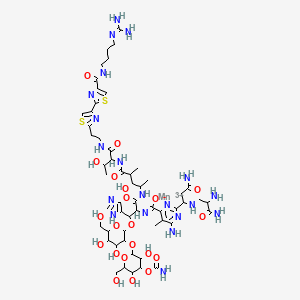

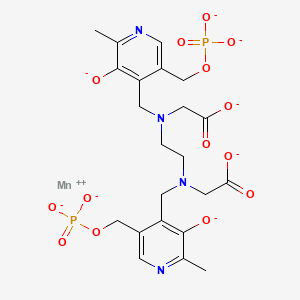

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)

![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)

![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)

![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)

![[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone](/img/structure/B1231740.png)

![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)

![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)

![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)